tert-butylN-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate
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Overview
Description
tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a fluorosulfonyl-substituted oxazole ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate typically involves multiple steps, starting with the preparation of the oxazole ring One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the protection of the amino group with a tert-butyl carbamate group, which is achieved using di-tert-butyl dicarbonate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The fluorosulfonyl group can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can target the oxazole ring or the fluorosulfonyl group, leading to the formation of different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorosulfonyl group, resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The fluorosulfonyl group is known to interact with biological targets, making it a candidate for drug development. Studies have explored its use in designing inhibitors for specific enzymes and receptors.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various formulations and products.
Mechanism of Action
The mechanism of action of tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate involves its interaction with molecular targets through the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The oxazole ring and tert-butyl carbamate group contribute to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
- tert-butyl N-{[4-(fluorosulfonyl)phenyl]methyl}carbamate
- tert-butyl N-({3-amino-4-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate
- tert-butyl N- [4- (fluorosulfonyl)pyridin-2-yl]carbamate
Comparison: Compared to similar compounds, tert-butyl N-({4-[(fluorosulfonyl)methyl]-1,3-oxazol-5-yl}methyl)carbamate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C10H15FN2O5S |
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Molecular Weight |
294.30 g/mol |
IUPAC Name |
tert-butyl N-[[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]methyl]carbamate |
InChI |
InChI=1S/C10H15FN2O5S/c1-10(2,3)18-9(14)12-4-8-7(13-6-17-8)5-19(11,15)16/h6H,4-5H2,1-3H3,(H,12,14) |
InChI Key |
VHUNPHDLENFHTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(N=CO1)CS(=O)(=O)F |
Origin of Product |
United States |
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